3-Ethoxypyrrolidine hydrochloride hydrate

Medicinal Chemistry Pre‑formulation Aqueous Synthesis

For stereospecific synthesis of GABAA receptor modulators, racemic or achiral analogs fail to deliver target pharmacology. The (S)-enantiomer (CAS 164790-65-2) is the required intermediate for Lirequinil (US5326769A). - Chiral purity >95% ee enables direct use in asymmetric syntheses. - HCl hydrate salt offers 158 g/L aqueous solubility-ideal for HTS without DMSO. - Bridges polarity gap between 3-OH (LogP -0.33) and 3-OMe (LogP 1.13) analogs for SAR studies.

Molecular Formula C6H16ClNO2
Molecular Weight 169.65 g/mol
Cat. No. B7970965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxypyrrolidine hydrochloride hydrate
Molecular FormulaC6H16ClNO2
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESCCOC1CCNC1.O.Cl
InChIInChI=1S/C6H13NO.ClH.H2O/c1-2-8-6-3-4-7-5-6;;/h6-7H,2-5H2,1H3;1H;1H2
InChIKeyDAMAFDIYYFJBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Ethoxypyrrolidine Hydrochloride Hydrate Overview


3‑Ethoxypyrrolidine hydrochloride hydrate is a C3‑alkoxy‑substituted pyrrolidine, available as a hydrated hydrochloride salt. The compound contains a stereogenic center at C3, enabling chiral resolution into (R)‑ and (S)‑enantiomers, each with distinct synthetic utility [REFS‑1]. Its saturated pyrrolidine ring provides conformational constraint, while the 3‑ethoxy group imparts defined lipophilicity (calculated LogP = -0.03 for the free base racemate) and hydrogen‑bond acceptor capacity [REFS‑2]. The hydrochloride hydrate salt form enhances water solubility and facilitates handling in aqueous formulations [REFS‑3].

Chiral Building BlockAvailable as (R)- and (S)-enantiomers for stereoselective synthesis
Hydrated HCl SaltEnhances aqueous solubility and simplifies handling
Intermediate LipophilicityBalances solubility and permeability for SAR exploration

Why 3‑Ethoxypyrrolidine Hydrochloride Hydrate Cannot Be Replaced


Substituting 3‑ethoxypyrrolidine hydrochloride hydrate with unsubstituted pyrrolidine, 3‑hydroxypyrrolidine, or 3‑methoxypyrrolidine alters key physicochemical properties that directly impact reactivity, solubility, and target binding. The 3‑ethoxy group delivers an intermediate lipophilicity (LogP = -0.03 to +1.52) that balances aqueous solubility and membrane permeability [REFS‑1][REFS‑2]. In contrast, 3‑hydroxypyrrolidine is more polar (LogP ≈ -0.33) [REFS‑3], while 3‑methoxypyrrolidine shows lower aqueous solubility (~50 mg/mL vs. 158 g/L for the 3‑ethoxy analog) [REFS‑4][REFS‑5]. Furthermore, the specific stereochemistry at C3 is critical for the synthesis of enantiopure drug candidates such as the hypnotic agent Lirequinil (Ro 41‑3696), where only the (S)‑3‑ethoxypyrrolidine fragment confers the desired GABAA receptor interaction [REFS‑6][REFS‑7]. Generic replacement with racemic or achiral analogs would compromise synthetic fidelity and biological activity.

Analog Lipophilicity Shift
Replacing with 3‑hydroxy or 3‑methoxy pyrrolidine may alter LogP and aqueous solubility, impacting reaction media compatibility and target binding.
Stereochemical Mismatch
Using the opposite enantiomer or racemic mixture may not reproduce the stereospecific receptor interaction required for chiral drug candidates.
Salt Form and Hydration State
Free base or alternative salt forms may exhibit different dissolution rates and hygroscopicity, potentially introducing batch variability.

3‑Ethoxypyrrolidine Hydrochloride Hydrate vs. Closest Analogs


Water Solubility vs. 3-Methoxypyrrolidine

The hydrochloride hydrate salt of 3‑ethoxypyrrolidine exhibits a calculated water solubility of 158 g/L at 25 °C [REFS‑1]. In contrast, the analogous 3‑methoxypyrrolidine free base has a reported solubility of only 49.9 mg/mL (~50 g/L) [REFS‑2]. The >3‑fold higher solubility of the 3‑ethoxy derivative improves handling in aqueous reaction media and reduces the need for organic co‑solvents during library synthesis.

Aqueous Solubility
Cross-study comparable
158 g/L (HCl salt, calc.)
≈50 g/L (3‑methoxy free base)
≈3.2‑fold higher
Reported solubility difference supports aqueous workflow selection
Calculated values; experimental verification recommended
Medicinal Chemistry Pre‑formulation Aqueous Synthesis

Lipophilicity vs. 3-Hydroxypyrrolidine and Pyrrolidine

The calculated LogP of 3‑ethoxypyrrolidine free base racemate is -0.03 [REFS‑1], while its hydrochloride salt shows LogP = 1.52 [REFS‑2]. This contrasts with 3‑hydroxypyrrolidine (LogP = -0.33) [REFS‑3] and unsubstituted pyrrolidine (LogP ≈ 0.37–0.46) [REFS‑4][REFS‑5]. The 3‑ethoxy group thus provides an intermediate lipophilicity profile that can be tuned by salt selection, offering a precise handle for modulating membrane permeability and distribution volume.

Lipophilicity Profile
Cross-study comparable
LogP free base: -0.03; HCl: 1.52
3‑Hydroxy: -0.33; Pyrrolidine: 0.37–0.46
HCl LogP ~1.2 units higher than pyrrolidine
Intermediate lipophilicity may support CNS SAR studies
Calculated LogP; context-dependent on salt form
ADME Prediction SAR Optimization Blood‑Brain Barrier Penetration

Stereochemical Utility in Lirequinil Synthesis

The (S)‑enantiomer of 3‑ethoxypyrrolidine is a mandatory chiral building block for the synthesis of Lirequinil (Ro 41‑3696), a non‑benzodiazepine hypnotic that selectively binds to the GABAA receptor benzodiazepine site [REFS‑1][REFS‑2]. The patent explicitly claims the (S)‑1‑[(10‑chloro‑6,7‑dihydro‑4‑oxo‑3‑phenyl‑4H‑benzo[a]quinolizin‑1‑yl)carbonyl]‑3‑ethoxypyrrolidine structure, demonstrating that only the correct stereoisomer delivers the desired sleep‑promoting activity [REFS‑3]. Substituting with the (R)‑enantiomer or racemic mixture would yield an inactive or less active compound, as stereochemistry dictates receptor fit.

Stereochemical Requirement
Head-to-head
(S)‑enantiomer: activity reported
(R) or racemic: activity not retained
Stereospecific receptor interaction
Enantiomer attribution context; stereochemical control may be critical
Based on patent disclosure; independent validation advised
CNS Drug Discovery Chiral Synthesis Hypnotic Agents

Solubility Enhancement via Hydrated Hydrochloride Salt Form

3‑Ethoxypyrrolidine is available as a hydrochloride hydrate salt (MFCD28024710) with a molecular weight of 170 g/mol [REFS‑1]. The hydrochloride salt of 3‑ethoxypyrrolidine shows a LogP of 1.52 [REFS‑2], while the free base racemate has a LogP of -0.03 [REFS‑3]. The >1.5 unit difference reflects the salt form's markedly different partitioning behavior, which can be exploited to optimize formulation stability and dissolution rate. In comparison, 3‑methoxypyrrolidine hydrochloride has a lower LogP of 1.13 [REFS‑4], indicating that the 3‑ethoxy salt retains higher lipophilicity, potentially beneficial for membrane interactions in cell‑based assays.

Salt Form Lipophilicity
Cross-study comparable
3‑Ethoxy HCl LogP 1.52
3‑Methoxy HCl LogP 1.13
Δ LogP +0.39
Higher lipophilicity may influence membrane interaction in cell assays
Predicted LogP; experimental LogD may vary
Pre‑formulation Salt Screening Aqueous Compatibility

Applications of 3‑Ethoxypyrrolidine Hydrochloride Hydrate


Synthesis of Lirequinil Analogs

When developing stereospecific GABAA receptor modulators, procurement of (S)‑3‑ethoxypyrrolidine hydrochloride is mandatory. The US patent US5326769A explicitly claims the (S)‑enantiomer as the sole active fragment in Lirequinil [REFS‑1]. Use of the (R)‑enantiomer or racemic material would fail to reproduce the desired pharmacological profile, making chiral purity (>95% ee) a critical procurement specification [REFS‑2].

Aqueous-Compatible HTS Libraries

The hydrochloride hydrate salt offers a calculated water solubility of 158 g/L [REFS‑3], enabling direct dissolution in aqueous assay buffers without the need for DMSO stock solutions. This is particularly advantageous for HTS campaigns where organic solvent carry‑over can interfere with cell‑based or biochemical readouts. The 3‑fold higher solubility compared to 3‑methoxypyrrolidine [REFS‑4] reduces precipitation risk during automated liquid handling.

SAR Exploration of C3-Alkoxy Pyrrolidines

The 3‑ethoxy group provides a distinct lipophilicity profile (free base LogP = -0.03; HCl salt LogP = 1.52) [REFS‑5][REFS‑6] that fills a critical gap between the more polar 3‑hydroxy analog (LogP = -0.33) [REFS‑7] and the less polar 3‑methoxy analog (HCl LogP = 1.13) [REFS‑8]. Medicinal chemists can systematically probe the impact of incremental lipophilicity changes on target binding and ADME properties by incorporating 3‑ethoxypyrrolidine into a matched molecular pair series.

Chiral Pool for Asymmetric Synthesis

Both (R)‑ and (S)‑3‑ethoxypyrrolidine enantiomers are commercially available in >95% purity [REFS‑9][REFS‑10]. These serve as versatile chiral building blocks for the construction of more complex pyrrolidine‑containing pharmacophores. The ethoxy group can be selectively deprotected or further functionalized, while the secondary amine allows for a wide range of N‑alkylation and N‑acylation reactions.

Application
Selection Property
Validation Focus
Stereospecific GABAA modulator synthesis
Enantiomeric purity (>95% ee)
Stereochemical-control context; enantiomer-attribution review
Aqueous HTS library preparation
Aqueous solubility (hydrochloride hydrate)
Solubility and handling in assay buffers; avoid DMSO interference
Matched molecular pair SAR studies
Intermediate lipophilicity (LogP range)
Lipophilicity-permeability relationship in ADME profiling
Asymmetric synthesis of pyrrolidine pharmacophores
Chiral purity (>95% ee)
Enantiomer-specific N‑derivatization and further functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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